![molecular formula C12H10N2O3S B2813878 [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid CAS No. 1333702-40-1](/img/structure/B2813878.png)
[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid is an organic compound that features an imidazole ring substituted with a formyl group at the 5-position and a phenyl group at the 1-position The sulfanyl group is attached to the 4-position of the imidazole ring, and this is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
The primary targets of [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid are the oxidant-antioxidant systems in the liver and kidneys . These systems play a crucial role in maintaining the balance between the production of reactive oxygen species (ROS) and their elimination, thereby protecting the body from oxidative stress .
Mode of Action
This compound interacts with its targets by suppressing free-radical lipid oxidation and oxidative protein modification processes . It also activates the antioxidant protection system in animal tissues . This interaction results in the normalization of most parameters of the oxidant-antioxidant balance in the liver and kidneys .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidant-antioxidant homeostasis . Its action leads to the suppression of free-radical processes and the peroxidation of polyunsaturated fatty acids in the body . This can significantly decrease the risk of developing diseases associated with oxidative stress .
Result of Action
The result of the compound’s action is the normalization of most parameters of the oxidant-antioxidant balance in the liver and kidneys of animals with toxic hepatitis . This points to the ability of compounds of this type to protect cells from damage due to free radicals .
Biochemical Analysis
Biochemical Properties
The compound [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid has been found to interact with various enzymes and proteins, influencing the oxidant-antioxidant balance in the liver and kidneys of animals with toxic hepatitis . It has been observed to suppress free-radical lipid oxidation and oxidative protein modification processes, and to activate the antioxidant protection system in animal tissues .
Cellular Effects
In terms of cellular effects, this compound has been found to normalize most parameters of the oxidant-antioxidant balance in the liver and kidneys of animals with toxic hepatitis . This suggests that the compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to normalize most parameters of the oxidant-antioxidant balance in the liver and kidneys of animals with toxic hepatitis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.
Substitution Reactions: The phenyl group can be introduced at the 1-position of the imidazole ring through a substitution reaction using phenyl halides and a suitable base.
Formylation: The formyl group can be introduced at the 5-position of the imidazole ring using formylating agents such as Vilsmeier-Haack reagent.
Thioether Formation: The sulfanyl group can be introduced by reacting the imidazole derivative with thiol compounds under suitable conditions.
Acetic Acid Attachment:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Condensation: The formyl group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Condensation: Anhydrous conditions with a suitable catalyst for imine formation.
Major Products
Oxidation: [(5-carboxy-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid.
Reduction: [(5-hydroxymethyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid.
Substitution: Various substituted phenyl derivatives.
Condensation: Imines or hydrazones depending on the reactants used.
Scientific Research Applications
[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
[(5-formyl-1-phenyl-1H-imidazol-4-yl)thio]acetic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.
[(5-formyl-1-phenyl-1H-imidazol-4-yl)oxy]acetic acid: Similar structure but with an ether linkage instead of a sulfanyl group.
[(5-formyl-1-phenyl-1H-imidazol-4-yl)amino]acetic acid: Similar structure but with an amino linkage instead of a sulfanyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-formyl-1-phenylimidazol-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-6-10-12(18-7-11(16)17)13-8-14(10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMIKLYVNRUQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=C2C=O)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813797.png)
![2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2813800.png)
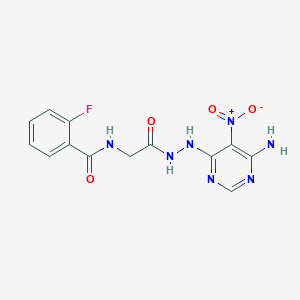
![4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)
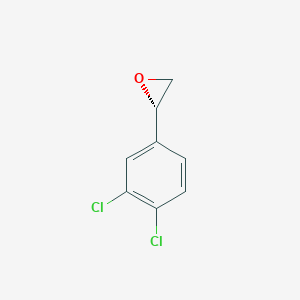
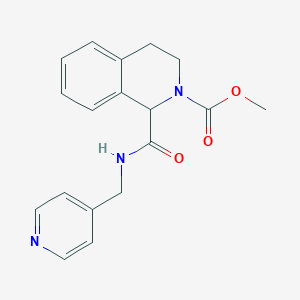
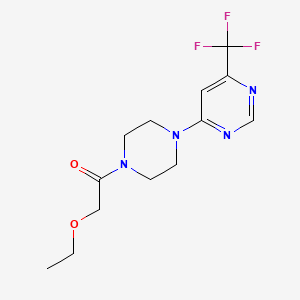

![(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2813811.png)
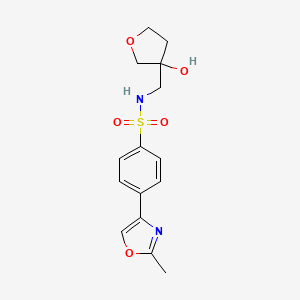
![2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2813814.png)
![4-ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2813816.png)
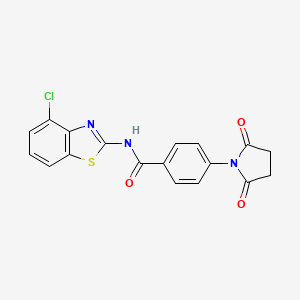
![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2813818.png)
